molecular formula C12H15NO4 B181400 Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate CAS No. 921616-77-5

Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate

Cat. No. B181400
M. Wt: 237.25 g/mol
InChI Key: YUPJYYHTOTVBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate, also known as MECB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. In

Scientific Research Applications

Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has been studied for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has been investigated for its potential as an anti-inflammatory and anti-tumor agent. In material science, Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has been studied for its potential use in the development of liquid crystal materials.

Mechanism Of Action

The exact mechanism of action of Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate is not fully understood, but it has been suggested that it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and tumor growth.

Biochemical And Physiological Effects

Studies have shown that Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has anti-inflammatory and anti-tumor effects. It has also been shown to have antioxidant properties and may have a protective effect on the liver.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential use in the development of new liquid crystal materials with unique properties. Further studies are needed to fully understand the mechanism of action of Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate and its potential applications in various fields.

Synthesis Methods

Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate can be synthesized through a multi-step process starting with the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with 2-methoxyethylamine to form 4-[(2-methoxyethyl)amino]benzoic acid, which is then reacted with methyl chloroformate to obtain Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate.

properties

CAS RN

921616-77-5

Product Name

Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 4-(2-methoxyethylcarbamoyl)benzoate

InChI

InChI=1S/C12H15NO4/c1-16-8-7-13-11(14)9-3-5-10(6-4-9)12(15)17-2/h3-6H,7-8H2,1-2H3,(H,13,14)

InChI Key

YUPJYYHTOTVBEP-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)C(=O)OC

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.